

Fosribnicotinamide (β -Nicotinamide Mononucleotide): A Comprehensive Technical Guide on its Safety and Toxicity Profile

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Compound of Interest

Compound Name: Fosribnicotinamide

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Introduction

Fosribnicotinamide, more commonly known as β -Nicotinamide Mononucleotide (NMN), is a bioactive nucleotide that serves as a direct precursor to the essential coenzyme Nicotinamide Adenine Dinucleotide (NAD⁺). NAD⁺ is fundamental to numerous cellular processes, including energy metabolism, DNA repair, and cellular signaling. The age-associated decline in NAD⁺ levels has spurred significant interest in NMN as a potential therapeutic agent to mitigate age-related physiological decline. This technical guide provides an in-depth review of the safety and toxicity profile of **Fosribnicotinamide** (NMN), drawing from available preclinical and clinical data.

Quantitative Toxicology Data

The safety of **Fosribnicotinamide** (NMN) has been evaluated in various preclinical studies. The following tables summarize the key quantitative findings from these toxicological assessments.

Table 1: Acute and Subchronic Oral Toxicity of **Fosribnicotinamide** (NMN)

Study Type	Species	Dosage	Key Findings	Reference
Acute Oral Toxicity	Sprague-Dawley Rats	2000 mg/kg (single dose)	No deaths or treatment-related adverse events. The minimum lethal dose was determined to be higher than 2000 mg/kg.	[1]
Acute Oral Toxicity	Wistar Rats	>2000 mg/kg (LD50 cut-off 5000 mg/kg)	Classified under "Category 5 or Unclassified" according to the Globally Harmonized System (GHS), indicating very low acute toxicity.	[2]
Acute Oral Toxicity	Sprague-Dawley Rats	2666 mg/kg (single dose)	No mortality or treatment-related adverse signs were observed.	[3]
Subchronic Oral Toxicity (91-day)	Sprague-Dawley Rats	300 and 1000 mg/kg/day	No marked changes in body weight, feed intake, or pathological results. The No-Observed-Adverse-Effect Level (NOAEL) was established at 1000 mg/kg/day.	[1]

Subchronic Oral Toxicity (90-day)	Wistar Rats	Up to 800 mg/kg/day	The No-Observed-Adverse-Effect Level (NOAEL) was determined to be at least 800 mg/kg/day.	[2]
Subchronic Oral Toxicity (90-day)	Sprague-Dawley Rats	375, 750, and 1500 mg/kg/day	Appeared to be safe and did not promote toxic effects. The NOAEL was determined to be ≥ 1500 mg/kg/day.	[3][4]
Subacute Toxicity (7-day)	Mice	1340 mg/kg/day and 2680 mg/kg/day	The 1340 mg/kg/day dose was well-tolerated. The higher dose resulted in a slight increase in alanine aminotransferase .	[5][6]
Subacute Toxicity (14-day)	Beagle Dogs	Not specified	Mild increases in creatinine and uric acid were observed.	[5][6]

Table 2: Genotoxicity Studies of **Fosribnicotinamide** (NMN)

Assay Type	System	Results	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA)	Non-mutagenic, with or without metabolic activation.	[1]
In Vitro Chromosomal Aberration Test	Not specified	Non-mutagenic.	[2]
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test	Not specified	Non-clastogenic at doses up to 2000 mg/kg.	[2]

Clinical Safety Profile

Multiple clinical trials have investigated the safety and tolerability of NMN in healthy adults.

Table 3: Summary of Human Clinical Safety Data for **Fosribnicotinamide** (NMN)

Study Duration	Participant Population	Daily Dosage	Key Safety Findings	Reference
Single Dose	Healthy Men	100 mg, 200 mg, and 500 mg	Safe and well-tolerated. No significant deleterious effects or changes in heart rate, blood pressure, oxygen saturation, or body temperature.	[7] [8]
4 Weeks	Healthy Adults	1500 mg	No problematic findings or changes in medical interviews or tests, confirming the safety of this high dose.	[9]
6 Weeks	Not specified	Up to 1200 mg	Well-tolerated.	[10]
8 Weeks	Not specified	900 mg	Well-tolerated.	[10]
12 Weeks	Healthy Adults	Up to 1250 mg	Safe and well-tolerated with no serious adverse effects reported. No significant changes in vital signs, blood chemistry, or organ function tests.	[11]

60 Days	Healthy Middle-Aged Adults	300 mg, 600 mg, and 900 mg	Well-tolerated with no safety issues based on monitoring of adverse events and laboratory/clinical measures.	[12][13]
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Across these studies, NMN supplementation did not lead to a significant increase in adverse events compared to placebo.[11]

Experimental Protocols

1. Preclinical Acute Oral Toxicity Study (General Protocol)

- **Test System:** Typically conducted in rodents, such as Sprague-Dawley or Wistar rats.
- **Administration:** A single, high dose of **Fosribnicotinamide** (NMN) is administered orally via gavage.
- **Observation Period:** Animals are observed for a period of 14 days for signs of toxicity, morbidity, and mortality.
- **Parameters Monitored:** Clinical signs, body weight changes, and any abnormal behavior are recorded.
- **Endpoint:** The study aims to determine the median lethal dose (LD50) or, in the case of low-toxicity substances, the maximum tolerated dose. A necropsy is performed at the end of the study to examine for gross pathological changes.

2. Preclinical Subchronic Oral Toxicity Study (General Protocol)

- **Test System:** Commonly performed in rodents (e.g., Sprague-Dawley rats).
- **Administration:** **Fosribnicotinamide** (NMN) is administered daily via oral gavage for a period of 90 days. Multiple dose groups are used, including a control group.

- Parameters Monitored:
 - In-life: Clinical observations, body weight, food and water consumption, ophthalmology.
 - Clinical Pathology: Hematology, coagulation, and blood chemistry panels are analyzed at specified intervals. Urinalysis is also performed.
 - Terminal Procedures: At the end of the 90-day period, animals are euthanized. A full necropsy is conducted, and organ weights are recorded. Histopathological examination of a comprehensive set of tissues is performed.
- Endpoint: The primary endpoint is the determination of the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no treatment-related adverse effects are observed.

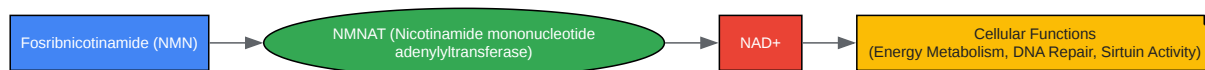
3. Bacterial Reverse Mutation Assay (Ames Test)

- Test System: Utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).
- Procedure: The bacterial strains are exposed to various concentrations of **Fosribnicotinamide** (NMN), both with and without an external metabolic activation system (S9 mix from rat liver).
- Endpoint: The assay measures the ability of the test substance to cause a reversion of the initial mutation, allowing the bacteria to grow on a medium lacking the specific amino acid. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Signaling Pathways and Experimental Workflows

Fosribnicotinamide (NMN) to NAD⁺ Biosynthesis Pathway

Fosribnicotinamide's primary mechanism of action is its role as a precursor in the biosynthesis of NAD⁺. This pathway is crucial for maintaining cellular energy and signaling functions.

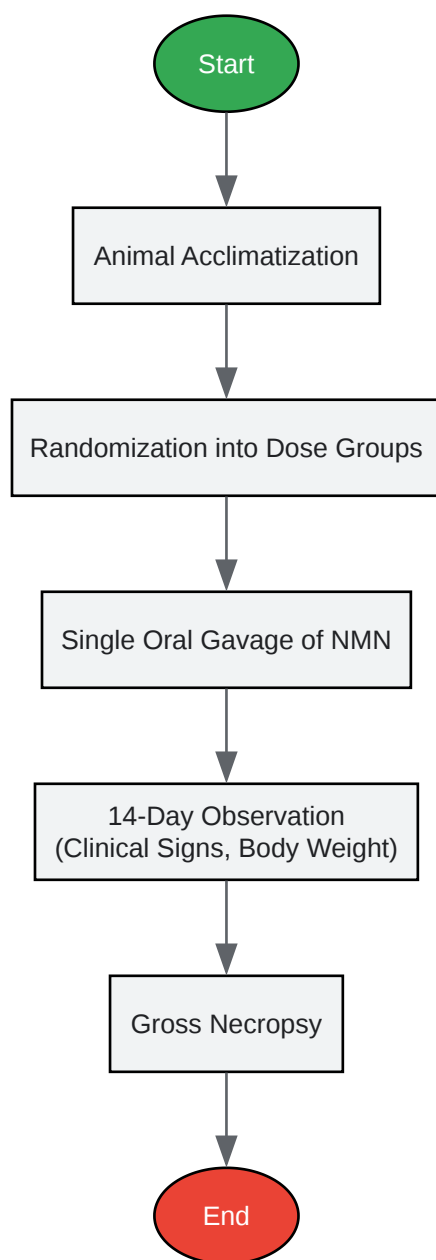


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Fosribnicotinamide (NMN) conversion to NAD+.

Experimental Workflow: Acute Oral Toxicity Study

The following diagram illustrates a typical workflow for an acute oral toxicity study as described in the experimental protocols.

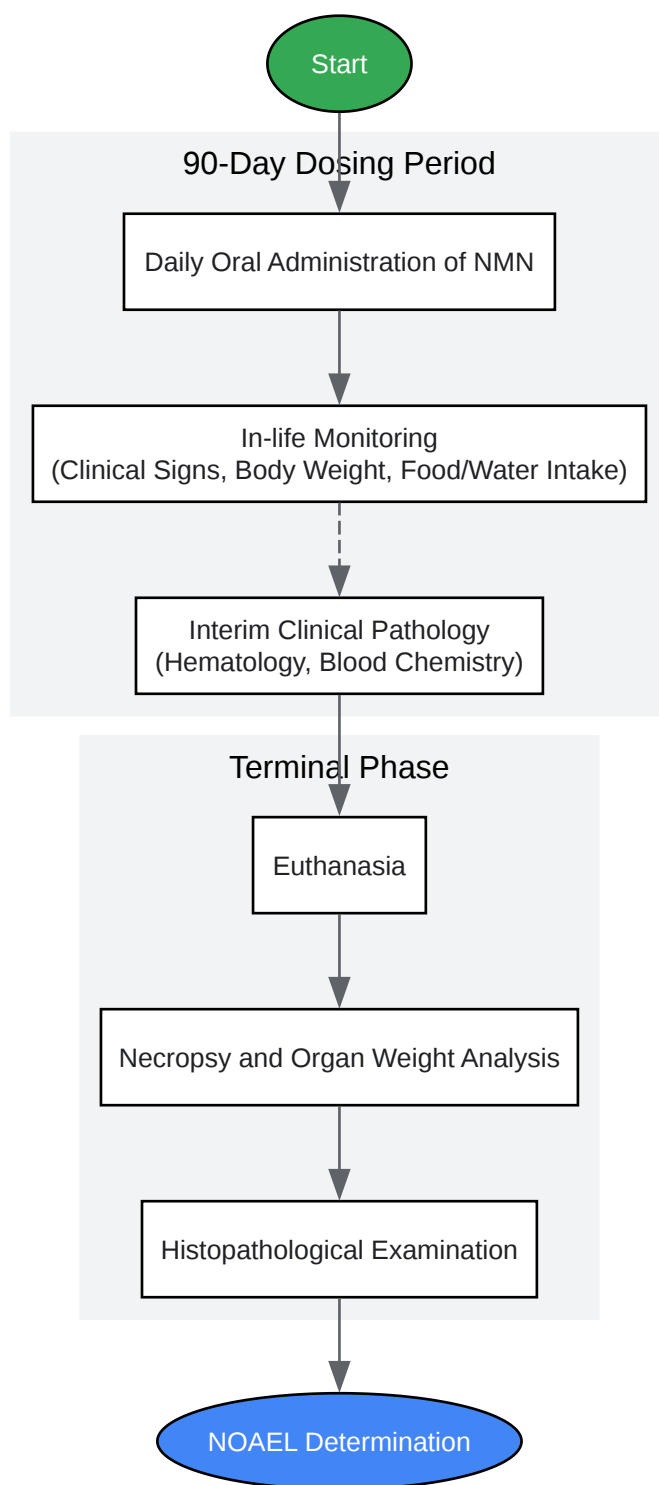


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Workflow for an acute oral toxicity study.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of a 90-day subchronic toxicity study.



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Workflow for a subchronic toxicity study.

Conclusion

Based on the available preclinical and clinical data, **Fosribnicotinamide** (β -Nicotinamide Mononucleotide) demonstrates a favorable safety and toxicity profile. In animal models, it exhibits very low acute toxicity and is well-tolerated in subchronic studies, with high No-Observed-Adverse-Effect Levels established. Genotoxicity assays have consistently shown non-mutagenic and non-clastogenic properties. Furthermore, human clinical trials have demonstrated that NMN is safe and well-tolerated at daily doses up to 1250 mg for as long as 12 weeks, with no serious adverse events reported. The collective evidence supports the continued investigation of **Fosribnicotinamide** (NMN) for its potential therapeutic benefits in the context of age-related diseases. Further long-term studies in diverse populations will be valuable in continuing to build upon this robust safety profile.

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